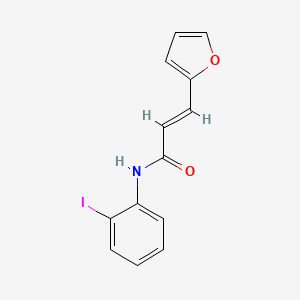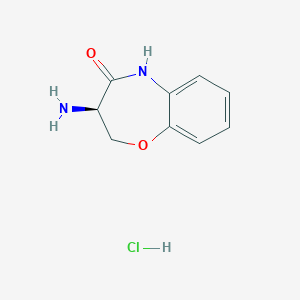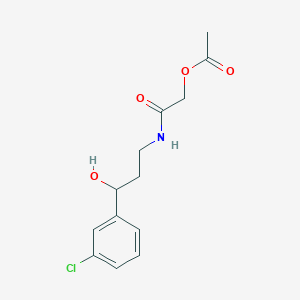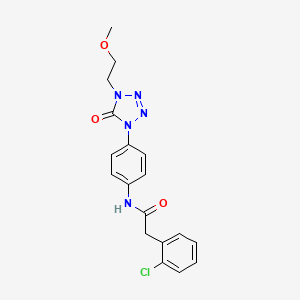
N-(4-fluorophenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorophenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide, also known as FMP-TZTP, is a novel chemical compound that has recently gained attention in the scientific community due to its potential applications in medical research. This compound is a tetrazole-based amide that has been synthesized using a unique method that involves the use of various reagents and solvents. In
科学的研究の応用
Optical Imaging with Fluorophores
Fluorophores, including those with fluorinated structures, are essential in in vivo cancer diagnosis. Their application in optical imaging allows real-time detection of cancer using portable and relatively inexpensive equipment. Although their potential toxicity necessitates careful investigation, fluorophores like indocyanine green and fluorescein (FDA-approved) have shown promise due to the low amounts used in molecular imaging probes, highlighting their safety and efficacy for patient use (Alford et al., 2009).
Synthesis and Activity of p38 MAP Kinase Inhibitors
Tri- and tetra-substituted imidazole scaffolds, which include fluorinated phenyl rings, have been identified as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase. These compounds are significant for their role in reducing proinflammatory cytokine release, indicating their potential in treating inflammatory diseases. The design, synthesis, and activity studies of these inhibitors have been extensively reviewed, highlighting the importance of fluorine atoms in achieving high binding selectivity and potency (Scior et al., 2011).
Fluorophosphate Na-Ion Battery Cathodes
Research on fluorophosphate cathodes, specifically NaxV2(PO4)2O2yF3–2y, has demonstrated their potential competitiveness with conventional lithium-ion cathodes for sodium-ion batteries. These studies have focused on overcoming limitations related to sodium extraction, which could enhance the energy storage solutions for various applications (Dacek et al., 2016).
特性
IUPAC Name |
N-(4-fluorophenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O2/c1-25-15-5-3-2-4-11(15)10-14(16-20-22-23-21-16)17(24)19-13-8-6-12(18)7-9-13/h2-9,14H,10H2,1H3,(H,19,24)(H,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCIQCDOYFIUAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(C2=NNN=N2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(1R)-1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2932247.png)
![[2-Oxo-2-[3-(trifluoromethyl)anilino]ethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2932248.png)



![3-Cyclohexylimidazo[1,5-a]pyridine](/img/structure/B2932254.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2932255.png)
![2-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)sulfanyl]acetic acid](/img/structure/B2932257.png)
![8-(3-Imidazolylpropyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]puri ne-2,4-dione](/img/structure/B2932258.png)

